5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide is a compound that features an imidazole ring, a furan ring, and a bromine atom The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the furan ring is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the ethoxyethyl group: This step involves the reaction of the imidazole ring with 2-bromoethanol under basic conditions to form the ethoxyethyl-imidazole intermediate.
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dibromofuran.
Coupling of the furan and imidazole rings: The final step involves the coupling of the ethoxyethyl-imidazole intermediate with 5-bromofuran-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)acetic acid: This compound also contains an imidazole ring and an ethoxyethyl group but differs in the presence of a phenyl ring instead of a furan ring.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a nitro group on the imidazole ring and an acetic acid moiety.
Uniqueness
5-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide is unique due to the presence of both an imidazole and a furan ring, as well as the bromine atom. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-11-2-1-10(19-11)12(17)15-4-7-18-8-6-16-5-3-14-9-16/h1-3,5,9H,4,6-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARWGLULUFMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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